molecular formula C16H13ClFN5O B2381744 2-chloro-4-fluoro-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide CAS No. 2034456-79-4

2-chloro-4-fluoro-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide

Cat. No.: B2381744
CAS No.: 2034456-79-4
M. Wt: 345.76
InChI Key: XHYYZGGOLGMZKP-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide is a useful research compound. Its molecular formula is C16H13ClFN5O and its molecular weight is 345.76. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The compound 2-Chloro-4-Fluoro-N-((1-Methyl-3-(Pyrazin-2-Yl)-1H-Pyrazol-5-Yl)Methyl)Benzamide, due to its structure, may have applications similar to those of fluorinated pyrazoles and benzamide-based derivatives. Fluorinated pyrazoles are of interest as building blocks in medicinal chemistry due to their potential for further functionalization, offering pathways for the synthesis of compounds with diverse biological activities. For example, the synthesis of 3-amino-4-fluoropyrazoles involves monofluorination followed by condensation with different hydrazines, indicating the role of such compounds in developing new medicinal chemistry entities (Surmont et al., 2011).

Benzamide-based 5-aminopyrazoles and their derivatives have shown remarkable antiavian influenza virus activity, highlighting the potential of these compounds in antiviral research. The synthesis involves a series of reactions starting from benzoyl isothiocyanate and leading to compounds with significant antiviral activities against bird flu influenza (H5N1) (Hebishy et al., 2020).

Biological Evaluation and Pharmacological Screening

The evaluation of novel compounds for biological activities is a crucial step in drug discovery. For instance, benzothiazole and pyrazole moieties have shown better pharmacological activity due to their structural features. A series of derivatives synthesized from these moieties have been screened for antimicrobial and antioxidant activities, demonstrating the potential for developing new therapeutic agents (Raparla et al., 2013).

Moreover, the synthesis of fluorobenzothiazole comprising sulphonamido pyrazole analogs and their evaluation for in vitro antidiabetic properties emphasize the importance of such compounds in addressing various health conditions (S. T. & Chaubey, 2022).

Molecular Docking and Anticonvulsant Activity

Molecular docking studies are essential for understanding the interaction between synthesized compounds and biological targets. The anticonvulsant activity of certain compounds, such as the series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, highlights the potential of these derivatives in developing new treatments for neurological disorders. These compounds, designed as possible replacements for amino and ketone groups, have shown activity in behavioral animal tests without interacting with dopamine receptors, a characteristic of antipsychotic drugs (Wise et al., 1987).

Properties

IUPAC Name

2-chloro-4-fluoro-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN5O/c1-23-11(7-14(22-23)15-9-19-4-5-20-15)8-21-16(24)12-3-2-10(18)6-13(12)17/h2-7,9H,8H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYYZGGOLGMZKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)C3=C(C=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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